3-aminobenzo[g]quinoxalin-2(1H)-one
CAS No.:
Cat. No.: VC13646880
Molecular Formula: C12H10ClN3O
Molecular Weight: 247.68 g/mol
* For research use only. Not for human or veterinary use.
![3-aminobenzo[g]quinoxalin-2(1H)-one -](/images/structure/VC13646880.png)
Specification
Molecular Formula | C12H10ClN3O |
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Molecular Weight | 247.68 g/mol |
IUPAC Name | 3-amino-1H-benzo[g]quinoxalin-2-one;hydrochloride |
Standard InChI | InChI=1S/C12H9N3O.ClH/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11;/h1-6H,(H2,13,14)(H,15,16);1H |
Standard InChI Key | FLOVJUAYNYCVOE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N.Cl |
Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N.Cl |
Introduction
Chemical Structure and Nomenclature
The compound 3-aminobenzo[g]quinoxalin-2(1H)-one (IUPAC name: 3-amino-5H-benzo[g]quinoxalin-2-one) features a bicyclic system comprising a benzene ring fused to a quinoxaline core. The quinoxaline moiety consists of two nitrogen atoms at positions 1 and 2, with a ketone group at position 2 and an amino substituent at position 3 (Figure 1). The benzo[g] fusion extends the π-conjugation, influencing electronic properties and intermolecular interactions .
Table 1: Key Structural Features
Feature | Description |
---|---|
Molecular formula | C₁₂H₉N₃O |
Molecular weight | 211.23 g/mol |
Fused ring system | Benzo[g]quinoxaline |
Functional groups | 2-ketone, 3-amino |
π-Conjugation | Extended due to benzo fusion and quinoxaline core |
Synthesis and Functionalization
Direct C–H Amination Strategies
Method | Reagents/Conditions | Yield* | Limitations |
---|---|---|---|
Radical amination | K₂S₂O₈, NH₃ source, CH₃CN/H₂O, 80°C | 30–40% (est.) | Low functional group tolerance |
Nucleophilic substitution | Halogenated precursor, NH₃, Pd catalysis | 25–35% (est.) | Requires pre-functionalization |
Reductive amination | Ketone intermediate, NH₃, NaBH₃CN | 20–30% (est.) | Multi-step synthesis |
*Theoretical yields based on analogous reactions .
Physicochemical Properties
Spectral Characteristics
While direct spectral data for 3-aminobenzo[g]quinoxalin-2(1H)-one are unavailable, related quinoxalin-2(1H)-ones exhibit distinct UV-Vis and fluorescence profiles. For instance, π-extended derivatives absorb in the 300–400 nm range with emission maxima between 450–550 nm, depending on substituents . The amino group’s electron-donating nature is expected to redshift absorption and emission bands compared to non-aminated analogs.
Solubility and Stability
Quinoxalin-2(1H)-ones generally exhibit poor aqueous solubility due to their planar, aromatic structures. Introducing polar groups like amines improves solubility in polar aprotic solvents (e.g., DMSO, DMF) . Stability under acidic or basic conditions remains a concern, as the ketone group may undergo hydrolysis or redox reactions under harsh conditions .
Biological and Material Applications
Antimicrobial Activity
Quinoxaline derivatives are known for antimicrobial properties. For example, 6-methyl-3,4-dihydro-1H-quinoxalin-2-one (a structurally simpler analog) showed moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) . The amino group in 3-aminobenzo[g]quinoxalin-2(1H)-one could enhance binding to bacterial enzymes via hydrogen bonding, though empirical validation is needed.
Fluorescence Sensing
Benzo-fused quinoxalinones exhibit tunable fluorescence, making them candidates for chemosensors. A study on 3-cyanoquinoxalin-2(1H)-ones demonstrated selective detection of Hg²⁺ ions with a detection limit of 0.1 μM . The amino substituent’s lone pair may enable coordination to metal ions or protons, suggesting potential in pH or ion sensing.
Table 3: Potential Applications and Mechanisms
Application | Mechanism | Target Analyte |
---|---|---|
Antimicrobial agents | Enzyme inhibition (e.g., DNA gyrase) | Bacterial cells |
Fluorescent probes | Photoinduced electron transfer (PET) | Metal ions, pH |
Organic electronics | π-π stacking for charge transport | Semiconductor |
Challenges and Future Directions
The primary challenge in studying 3-aminobenzo[g]quinoxalin-2(1H)-one is the lack of direct synthetic and characterization data. Future research should prioritize:
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Optimized Synthesis: Developing high-yield, one-pot methods using visible-light photocatalysis or transition-metal catalysts.
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Structure-Activity Relationships: Systematically modifying substituents to correlate electronic effects with bioactivity or fluorescence quantum yields.
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In Silico Studies: Computational modeling to predict binding affinities for antimicrobial targets or excited-state properties for material applications.
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